(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(o-tolyl)methanone
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Overview
Description
(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(o-tolyl)methanone:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(o-tolyl)methanone typically involves the following steps:
Formation of 5-Methylisoxazole: : This can be achieved through the cyclization of hydroxylamine with β-keto esters or β-diketones.
Piperazine Derivative Formation: : Piperazine is reacted with appropriate halides or esters to introduce the piperazine ring.
Coupling Reaction: : The piperazine derivative is then coupled with the 5-methylisoxazole derivative to form the final compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: : Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted piperazines or isoxazoles.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: : It can be used as a building block for the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
Biology: : It can serve as a probe in biological studies to understand cellular processes.
Material Science: : It can be used in the design of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(o-tolyl)methanone exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the isoxazole ring and the piperazine moiety. Similar compounds include:
Isoxazole derivatives: : Other isoxazole-based compounds with varying substituents.
Piperazine derivatives: : Compounds containing the piperazine ring with different functional groups.
These compounds may have similar applications but differ in their chemical properties and biological activities.
Properties
IUPAC Name |
[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-5-3-4-6-16(13)17(21)20-9-7-19(8-10-20)12-15-11-18-22-14(15)2/h3-6,11H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJFXZPJECOMSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=C(ON=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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